molecular formula C13H15N3O8 B3132059 Diethyl [(2,4-dinitrophenyl)amino]malonate CAS No. 36309-52-1

Diethyl [(2,4-dinitrophenyl)amino]malonate

Cat. No.: B3132059
CAS No.: 36309-52-1
M. Wt: 341.27 g/mol
InChI Key: MPHCNHFCIHRMIT-UHFFFAOYSA-N
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Description

Diethyl [(2,4-dinitrophenyl)amino]malonate is an organic compound with the molecular formula C13H15N3O8 and a molecular weight of 341.27 g/mol . It is characterized by the presence of a dinitrophenyl group attached to an amino malonate ester. This compound is primarily used in scientific research and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(2,4-dinitrophenyl)amino]malonate typically involves the reaction of diethyl malonate with 2,4-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,4-dinitrophenyl)amino]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or other strong bases.

    Reduction: Hydrogen gas with palladium on carbon.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of diethyl [(2,4-diaminophenyl)amino]malonate.

    Hydrolysis: Formation of 2,4-dinitroaniline and malonic acid derivatives.

Scientific Research Applications

Diethyl [(2,4-dinitrophenyl)amino]malonate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl [(2,4-dinitrophenyl)amino]malonate involves its interaction with nucleophiles and electrophiles. The nitro groups on the aromatic ring make it highly reactive towards nucleophiles, facilitating substitution reactions. Additionally, the ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(2,4-diaminophenyl)amino]malonate
  • Diethyl [(2,4-dinitrophenyl)amino]acetate
  • Diethyl [(2,4-dinitrophenyl)amino]propionate

Uniqueness

Diethyl [(2,4-dinitrophenyl)amino]malonate is unique due to the presence of both nitro and ester functional groups, which impart distinct reactivity and chemical properties. This combination makes it a versatile compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

diethyl 2-(2,4-dinitroanilino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-23-12(17)11(13(18)24-4-2)14-9-6-5-8(15(19)20)7-10(9)16(21)22/h5-7,11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCNHFCIHRMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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